molecular formula C22H22N2O3S B320176 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide

Cat. No.: B320176
M. Wt: 394.5 g/mol
InChI Key: YCVGVZVOZAISES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide is an organic compound with the molecular formula C22H22N2O3S and a molecular weight of 394.48668 g/mol . This compound is known for its unique chemical structure, which includes an ethylanilino group, a sulfonyl group, and a methylbenzamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The final product is typically isolated through crystallization or other purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethylanilino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.

    N-{4-[(ethylanilino)sulfonyl]phenyl}-2-chlorobenzamide: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C22H22N2O3S/c1-3-24(19-10-5-4-6-11-19)28(26,27)20-15-13-18(14-16-20)23-22(25)21-12-8-7-9-17(21)2/h4-16H,3H2,1-2H3,(H,23,25)

InChI Key

YCVGVZVOZAISES-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.